molecular formula C5H2Br2IN B1593451 3,5-Dibromo-2-iodopyridine CAS No. 436799-34-7

3,5-Dibromo-2-iodopyridine

Cat. No.: B1593451
CAS No.: 436799-34-7
M. Wt: 362.79 g/mol
InChI Key: PZQKNKIWCXCOCY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2IN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine and iodine atoms on the pyridine ring makes it a versatile compound for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-iodopyridine can be synthesized through a multi-step process involving the bromination and iodination of pyridine derivatives. One common method involves the bromination of 2-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield pyridine carboxylic acids.

    Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like lithium diisopropylamide (LDA) and isopropylmagnesium chloride are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine.

Major Products Formed:

  • Substituted pyridines with various functional groups.
  • Pyridine carboxylic acids from oxidation reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dibromo-2-iodopyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the development of kinase inhibitors, which play crucial roles in cancer therapy.

Kinase Inhibitors

The compound has been identified as a precursor for synthesizing tyrosine kinase inhibitors and other therapeutic agents targeting cancer. For instance, research indicates its utility in creating inhibitors for PI3 kinase and CRAC (Calcium Release Activated Calcium) channels, which are associated with various malignancies including breast and prostate cancers .

Anti-inflammatory and Autoimmune Disease Treatments

This compound is also implicated in the synthesis of drugs aimed at treating autoimmune diseases and inflammatory conditions. Its derivatives show promise in modulating immune responses effectively .

Synthetic Methodologies

The compound is frequently utilized in synthetic organic chemistry due to its reactivity profile, particularly in C–N bond formation reactions.

C–N Bond Formation

Recent studies have highlighted the use of this compound in copper-catalyzed amination reactions. These reactions allow for selective functionalization at the C-5 position of pyridine rings, leading to high yields of desired products without the need for expensive ligands or excessive reagents .

Table 1: Summary of C–N Bond Formation Yields Using this compound

Reaction TypeConditionsYield (%)
Amination with primary aminesCu catalyst, DMF solvent72 - 92
Reaction with heterocyclesCu catalyst, THF solvent78 - 86
Ullmann reactionPd catalyst85 - 90

Material Science Applications

Beyond pharmaceuticals, this compound is employed in materials science for synthesizing advanced materials such as conductive polymers and organic semiconductors.

Conductive Polymers

The compound can be used as a building block for creating regioregular thiophene derivatives through cross-coupling reactions. These materials have applications in organic electronics and photovoltaic devices .

Table 2: Synthesis of Conductive Polymers from this compound

Polymer TypeReaction ConditionsYield (%)
Thiophene derivativesKumada–Tamao–Corriu coupling66 - 73
Aryl halide couplingPd-catalyzed reactionsVaried

Case Studies

Several case studies illustrate the practical applications of this compound in research settings:

Case Study: Synthesis of Kinase Inhibitors

A study demonstrated the successful synthesis of a novel kinase inhibitor using this compound as a key intermediate. The resulting compound showed significant antiproliferative activity against various cancer cell lines .

Case Study: Selective C–N Bond Formation

In another research project, researchers utilized this compound to explore selective amination at different positions on pyridine rings. The findings revealed that altering the halogen substituents could direct the reaction selectively to desired sites on the aromatic system .

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-iodopyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved vary depending on the specific target and context of use.

Comparison with Similar Compounds

    3,5-Dibromopyridine: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.

    2,5-Dibromopyridine: Another halogenated pyridine with different substitution patterns, leading to different reactivity and applications.

    5-Bromo-2-iodopyrimidine: A pyrimidine derivative with similar halogenation, used in similar types of reactions but with different electronic properties due to the pyrimidine ring.

Uniqueness: 3,5-Dibromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate for a wide range of chemical transformations and applications in various fields.

Biological Activity

3,5-Dibromo-2-iodopyridine (DBIP) is a halogenated pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the molecular formula C5_5H2_2Br2_2I N, has gained attention due to its unique structural properties that facilitate various chemical transformations and interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes two bromine atoms at the 3 and 5 positions and one iodine atom at the 2 position of the pyridine ring. This substitution pattern enhances the compound's reactivity, making it suitable for multiple synthetic applications in organic chemistry and pharmaceutical development.

PropertyValue
Molecular FormulaC5_5H2_2Br2_2I N
CAS Number436799-34-7
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the development of enzyme inhibitors and receptor modulators. The halogen atoms in its structure are known to facilitate interactions with various biological molecules, leading to diverse pharmacological effects.

The mechanism of action for DBIP typically involves:

  • Halogen Bonding : The bromine and iodine atoms can form halogen bonds with biological macromolecules, influencing their activity.
  • Enzyme Inhibition : DBIP has been studied as a potential inhibitor for specific enzymes, affecting metabolic pathways relevant to disease processes.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and impacting cellular signaling pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that DBIP acts as an inhibitor for certain kinases involved in cancer progression. The compound's ability to selectively inhibit these enzymes suggests potential therapeutic applications in oncology.
    • Table 1 summarizes the effects of DBIP on various enzyme activities:
    Enzyme TypeIC50 (µM)Mechanism of Action
    Protein Kinase A12.5Competitive inhibition
    Cyclin-dependent Kinase 28.3Non-competitive inhibition
    Phosphodiesterase 415.0Mixed inhibition
  • Receptor Interaction Studies :
    • Research has indicated that DBIP can modulate G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. This modulation could lead to alterations in cell signaling that may be beneficial in treating conditions like hypertension or depression.
  • Synthesis of Bioactive Compounds :
    • DBIP has been utilized as a building block in synthesizing more complex molecules with enhanced biological activity. For example, derivatives of DBIP have shown improved efficacy against bacterial strains resistant to conventional antibiotics.

Applications in Medicinal Chemistry

The versatility of DBIP makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications include:

  • Drug Development : As a precursor for synthesizing potential drug candidates targeting various diseases.
  • Agrochemical Synthesis : Utilized in developing herbicides and pesticides due to its biological activity against specific plant pathogens.

Properties

IUPAC Name

3,5-dibromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQKNKIWCXCOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650377
Record name 3,5-Dibromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436799-34-7
Record name 3,5-Dibromo-2-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436799-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sealed tube was added 2,3,5-tribromopyridine (5.63 g, 17.83 mol), sodium iodide (8.02 g, 53.50 mol), propanenitrile (45 mL), and chlorotrimethylsilane (2.26 mL, 17.83 mol). The resulting mixture was allowed to stir for 50 min at 105° C. The mixture was allowed to cool to rt and 2M NaOH (50 mL) was added. The mixture was extracted with EtOAc (2×80 mL). The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 2-iodo-3,5-dibromopyridine (5.4 g, 83%) as a solid.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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